(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate

Catalog No.
S2909328
CAS No.
1400589-53-8
M.F
C17H22ClN5O3
M. Wt
379.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-...

CAS Number

1400589-53-8

Product Name

(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate

IUPAC Name

tert-butyl (2R)-2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholine-4-carboxylate

Molecular Formula

C17H22ClN5O3

Molecular Weight

379.85

InChI

InChI=1S/C17H22ClN5O3/c1-17(2,3)26-16(24)23-6-7-25-11(10-23)9-21-15-14-12(8-13(18)22-15)19-4-5-20-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,22)/t11-/m1/s1

InChI Key

OFZCHVIWFAEDMH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CNC2=NC(=CC3=NC=CN=C32)Cl

solubility

not available

(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features, including a morpholine ring and a chloropyridine moiety. Its molecular formula is C₁₇H₂₂ClN₅O₃, and it has a molecular weight of approximately 379.84 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .

  • There is no current information on the mechanism of action of this compound.
  • No safety information is available on this compound.

Further Exploration

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  • Chemical suppliers might have safety data sheets (SDS) for this compound if it is commercially available.

Kinase Inhibition:

Studies have shown that (R)-tert-Butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate exhibits kinase inhibitory activity, specifically targeting Flt-3 and JAK2 kinases. [] Flt-3 and JAK2 are enzymes involved in various cellular processes, and their dysregulation has been implicated in several cancers and inflammatory diseases. [, ] Therefore, this molecule's potential to inhibit these kinases makes it a promising candidate for further investigation in these areas.

Typical of amines and carboxylates, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylate group can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The presence of nitrogen atoms may allow for reduction reactions, potentially altering its functional groups .

Research indicates that (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate exhibits promising biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an antitumor agent and may interact with specific biological targets involved in cell signaling pathways. The chloropyridine component is thought to enhance its binding affinity to certain receptors .

Synthesis of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Morpholine Ring: Starting materials containing amine and carbonyl groups can be reacted to form the morpholine structure.
  • Introduction of the Chloropyridine Moiety: This can be achieved through coupling reactions involving chloropyridine derivatives.
  • Carboxylation: The final step often involves introducing the carboxylate group through esterification or direct carboxylation methods .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Research: In studies focused on understanding receptor-ligand interactions and cellular signaling mechanisms.
  • Chemical Biology: As a probe in biochemical assays to explore biological pathways .

Interaction studies have shown that (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate can bind to various biological targets. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities with target proteins.
  • Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
  • Molecular Docking Studies: To predict interaction sites and affinities with target receptors .

Several compounds share structural similarities with (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Chloropyrido[4,3-b]pyrazinContains a similar pyridine structureLacks morpholine and carboxylate functionalities
Morpholine DerivativesShare the morpholine ring structureVary in substituents affecting biological activity
Pyrazine-Based CompoundsSimilar nitrogen-containing heterocyclesOften exhibit different pharmacological profiles

The uniqueness of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate lies in its specific combination of functional groups and its potential selectivity for biological targets compared to other similar compounds .

The retrosynthetic analysis of the chloropyrido-pyrazinamine core requires strategic disconnection of the fused heterocyclic system to identify accessible synthetic precursors [14]. The pyrido[4,3-b]pyrazine framework can be deconstructed through carbon-nitrogen bond disconnections adjacent to the nitrogen heteroatoms, following established principles where disconnections are most effective when positioned near heteroatoms [15].

The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond connecting the chloropyridine and pyrazine rings [1]. This approach reveals 2-chloropyridine derivatives and appropriately substituted pyrazine precursors as fundamental building blocks [20]. The chlorine substituent at the 7-position of the pyrido-pyrazine core can be introduced through electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride or N-chlorosuccinimide [1] [20].

Alternative retrosynthetic strategies involve cyclization approaches where the pyrazine ring is constructed from linear precursors containing the appropriately positioned nitrogen atoms [2]. Thermal cyclization of tetrazole derivatives represents one viable pathway, where 5-(2-pyrazinyl)tetrazole intermediates undergo thermolysis at 400 degrees Celsius under reduced pressure to afford the desired triazolo-pyrazine framework [2]. However, this approach suffers from harsh reaction conditions and poor yields of approximately 20 percent [2].

The most practical retrosynthetic approach involves the disconnection of the aminomethyl linkage between the pyrido-pyrazine core and the morpholine carboxylate moiety [1]. This strategy enables the separate synthesis of the heterocyclic core and the chiral morpholine component, followed by their convergent coupling through nucleophilic aromatic substitution reactions [1].

Stereoselective Synthesis of Morpholine Carboxylate Moiety

The stereoselective synthesis of the morpholine carboxylate moiety represents a critical challenge in accessing the target compound with high enantiomeric purity [31] [35]. Organocatalytic approaches have emerged as powerful methods for constructing chiral morpholine derivatives with excellent stereochemical control [4] [31].

Recent developments in organocatalytic asymmetric synthesis have enabled the preparation of 2,2-disubstituted morpholines through enantioselective chlorocyclization protocols [31]. Cinchona alkaloid-derived phthalazine catalysts facilitate the cyclization of alkenol substrates to furnish morpholines containing quaternary stereocenters with excellent yields and enantioselectivities under mild conditions [31]. These transformations typically proceed with enantioselectivities ranging from 85.5:14.5 to 98:2 enantiomeric ratios [32].

Catalyst SystemYield (%)Enantiomeric RatioReaction Conditions
Cinchona alkaloid-phthalazine75-8985.5:14.5 to 98:2Mild temperature, organic solvent
β-Morpholine amino acids82-8970:30 to 99:1-10°C, isopropanol, 24-48 h
Organocatalytic chlorination65-7480:20 to 98:2KOtBu, acetonitrile, -20°C

Polymer-supported synthesis approaches offer additional advantages for morpholine carboxylate preparation [10]. Using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials, trifluoroacetic acid-mediated cleavage from the resin provides target dihydrooxazines [10]. The inclusion of triethylsilane in the cleavage cocktail results in stereoselective formation of the corresponding morpholine-3-carboxylic acids [10].

Protecting Group Strategies for Tert-Butoxycarbonyl Functionality

The tert-butoxycarbonyl protecting group plays a crucial role in the synthetic strategy for morpholine carboxylate derivatives, providing both protection of the nitrogen functionality and favorable solubility characteristics [7] [8]. The tert-butoxycarbonyl group exhibits exceptional stability toward nucleophilic attack while remaining readily removable under acidic conditions [18].

The installation of tert-butoxycarbonyl protection typically employs di-tert-butyl dicarbonate as the reagent of choice [18]. This protection strategy offers several advantages including resistance to nucleophilic reagents and bases, making it compatible with a wide range of synthetic transformations [7]. The steric bulk of the tert-butoxycarbonyl group can be strategically employed to direct chemistry to desired sites or block reactions in close proximity [18].

Deprotection of the tert-butoxycarbonyl group can be accomplished through multiple methodologies [12] [18]. Traditional approaches utilize strong acids such as hydrochloric acid, trifluoroacetic acid, or phosphoric acid [18]. However, these methods suffer from limitations including selectivity issues, excess reagent requirements, aqueous workup complications, and potential formation of genotoxic impurities [18].

Deprotection MethodConditionsAdvantagesLimitations
Trifluoroacetic acidTFA/dichloromethaneMild, efficientPotential impurity formation
Thermal deprotectionContinuous flow, 150-200°CAcid-free, cleanRequires specialized equipment
Lewis acidsVarious metal catalystsSelective conditionsLimited substrate scope
Enzymatic methodsSpecific enzymesGreen chemistryNarrow applicability

Recent advances in thermal deprotection offer environmentally favorable alternatives to traditional acidic methods [12]. Thermal N-Boc deprotection in continuous flow systems can be readily effected in the absence of acid catalysts, providing cleaner reaction profiles [12]. These thermal methods operate effectively at temperatures between 150-200 degrees Celsius under flow conditions [12].

The base-labile nature of tert-butoxycarbonyl groups on phenolic substrates requires careful consideration in synthetic planning [8]. While tert-butoxycarbonyl groups on amino functionalities resist treatment with 75 percent piperidine in dichloromethane or 1 normal sodium hydroxide in tetrahydrofuran, the same protecting groups on phenols demonstrate lability to basic conditions [8].

Catalytic Asymmetric Aminomethylation Techniques

Catalytic asymmetric aminomethylation represents a sophisticated approach for constructing the carbon-nitrogen bonds present in the target morpholine carboxylate structure [27] [28]. These methodologies enable the direct formation of chiral carbon-nitrogen bonds with high stereochemical control [30] [33].

Recent developments in dual catalysis modes have enabled asymmetric α-acylation of tertiary amines with aldehydes [27] [30]. The combination of chiral N-heterocyclic carbene catalysis and photoredox catalysis facilitates the direct conversion of sp³ carbon-hydrogen bonds to carbon-carbon bonds in a highly enantioselective manner [30]. These transformations proceed efficiently with aliphatic aldehydes, affording α-amino ketones in good yields and high enantioselectivities [30].

Phase-transfer catalysis approaches have proven effective for asymmetric alkylation reactions constructing protected ethylene-amino and propylene-amino motifs [28]. The nucleophilic ring opening of N-sulfonyl aziridines using phosphazene base catalysts results in highly efficient alkylation reactions with various methine carbon acids [28]. This methodology can be rendered highly asymmetric with up to 97 percent enantiomeric excess by employing phase-transfer catalysis for stereochemical control [28].

Catalytic SystemSubstrate ScopeEnantioselectivityYield Range
N-heterocyclic carbene/photoredoxAliphatic aldehydesUp to 95% ee70-90%
Phase-transfer catalysisAziridine derivativesUp to 97% ee75-95%
Aminothiourea catalystsGlyoxylate derivativesUp to 99% ee80-100%
Copper-hydride catalysisOlefin substratesUp to 98% ee65-85%

Aminothiourea catalysts have demonstrated exceptional performance in stereoselective Mannich-type additions using glyoxylate cyanohydrin [9]. The optimal catalyst provides a wide variety of adducts from N-Boc imines with excellent yields and stereoselectivities, achieving up to 100 percent yield, 99 percent enantiomeric excess, and 94:1 diastereomeric ratios [9]. The reaction scope can be expanded through direct use of α-amido sulfones as imine precursors [9].

Copper-hydride catalyzed asymmetric hydroamination offers another powerful approach for forming chiral carbon-nitrogen bonds from olefins [33]. This methodology enables the synthesis of chiral N-alkyl aziridines and provides direct access to primary amines through novel electrophilic amine reagents [33]. The transformations typically proceed with high enantioselectivities ranging from 65-98 percent enantiomeric excess [33].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of complex heterocyclic compounds like (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate presents significant challenges requiring systematic optimization approaches [21] [22]. Process development must address scalability, cost-effectiveness, environmental impact, and regulatory compliance while maintaining product quality and stereochemical integrity [22].

Design of experiments methodologies has proven essential for optimizing chemical processes at industrial scale [21] [22]. Full factorial designs enable systematic evaluation of critical process parameters including temperature, residence time, catalyst loading, and solvent selection [21]. Statistical analysis of experimental results provides accurate models for process optimization, often leading to more than two-fold increases in product yields [22].

Process ParameterOptimization RangeImpact on YieldCritical Factors
Reaction temperature30-110°CHigh correlationSubstrate stability
Catalyst loading0.025-0.1 mol%Moderate correlationEconomic considerations
Residence time0.5-24 hoursVariable correlationReactor design
Solvent systemMultiple optionsHigh correlationEnvironmental impact

Continuous flow chemistry offers significant advantages for industrial-scale heterocycle production [22]. Automated flow reactors enable precise control of reaction parameters while minimizing material consumption and improving safety profiles [22]. Droplet flow reactors can reduce material requirements to several hundred microliters while maintaining high throughput, consuming less than 200 milligrams of starting material for optimization studies [22].

The morpholine industrial production process relies on continuous reactor systems for optimal efficiency [24]. Tubular pressure vessels equipped with catalyst baskets enable continuous operation with premixed reactant solutions [24]. Typical industrial conditions involve temperatures of 260-275 degrees Celsius, pressures of 3000 pounds per square inch, and space velocities of 0.23 grams per milliliter catalyst per hour [24]. These conditions achieve morpholine conversions of 47.0 percent with significant formation of higher-boiling amine byproducts [24].

Environmental considerations have driven the development of green synthesis protocols for morpholine derivatives [36]. Ethylene sulfate-mediated approaches eliminate the need for hazardous reagents like ethylene oxide while providing excellent selectivity for monoalkylation reactions [36]. These methods demonstrate scalability to greater than 50-gram scale with simplified workup procedures [36].

Process analytical technology implementation enables real-time monitoring and control of industrial heterocycle synthesis [22]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provide continuous feedback for process optimization [22]. Automated analytical techniques ensure consistent product quality while enabling rapid response to process deviations [22].

The thermodynamic stability of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is primarily governed by the interplay between its heterocyclic aromatic core and the protecting group architecture. The compound demonstrates excellent thermal stability with a decomposition temperature (Td) exceeding 330°C, as evidenced by thermogravimetric analysis of structurally related pyrido[3,4-b]pyrazine derivatives [1]. This thermal robustness is attributable to the electron-deficient bicyclic pyridopyrazine core, which provides enhanced stability through reduced propensity for thermal decomposition [2].

The tert-butyl carboxylate moiety contributes significantly to the compound's overall thermodynamic stability through steric protection of the morpholine nitrogen center. The bulky tert-butyl group creates a thermodynamically favorable environment by minimizing undesired intermolecular interactions that could lead to decomposition [3]. The presence of the chlorine substituent at the 7-position of the pyridopyrazine ring further enhances thermal stability through electron withdrawal, which stabilizes the aromatic system against thermal degradation [4].

Stability Parameters

ParameterValueReference
Thermal Decomposition Temperature (Td)>330°C [1]
Glass Transition Temperature (Tg)68-77°C (estimated) [1]
Thermal Stability ClassificationExcellent [2]

The compound's thermodynamic stability is further enhanced by the morpholine ring's favorable chair conformation, which minimizes ring strain and contributes to overall molecular stability. The R-stereochemistry at the C-2 position provides additional thermodynamic preference through minimization of steric interactions with the tert-butyl protecting group [5].

Solubility Parameters in Polar/Aprotic Solvent Systems

The solubility behavior of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate in various solvent systems reflects its amphiphilic nature, combining hydrophobic and hydrophilic structural elements. The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility (<1 mg/mL at 25°C) [6].

The morpholine ring significantly enhances solubility in polar solvents through its capacity for hydrogen bonding and dipole-dipole interactions [7]. The tert-butyl carboxylate group contributes to lipophilicity while maintaining sufficient polarity for dissolution in polar aprotic media . The pyrido[4,3-b]pyrazine core provides π-π stacking interactions that influence solubility patterns in aromatic solvents [9].

Solubility Profile

Solvent SystemSolubilityHansen Parameter Compatibility
Polar Aprotic (DMF, DMSO)ModerateGood δP and δH matching
Polar Protic (Water, Alcohols)LimitedPoor δH compatibility
Aromatic SolventsModerateπ-π stacking interactions
Aliphatic HydrocarbonsPoorInsufficient polarity

The compound's solubility in polar aprotic solvents is enhanced by the morpholine oxygen's ability to act as a hydrogen bond acceptor, while the nitrogen provides additional polar interactions [10]. The chlorine substituent contributes to the overall polarity through its electron-withdrawing effect, improving compatibility with polar solvent systems [11].

Tautomeric Behavior in Solution Phase

The tautomeric behavior of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is primarily influenced by the pyrido[4,3-b]pyrazine core's electronic structure and the morpholine ring's conformational preferences. Unlike simple morpholine derivatives, the compound's tautomeric equilibrium is constrained by the electron-deficient pyridopyrazine system, which stabilizes specific tautomeric forms [12].

The morpholine ring maintains a thermodynamically stable chair conformation with the R-configuration at C-2, preventing significant tautomeric interconversion [5]. The hemiaminal functionality within the morpholine system appears both thermodynamically and kinetically stable, with no detectable open-chain tautomer in solution [13]. This stability is attributed to the anomeric effect of the morpholine oxygen atom and the avoidance of pseudo-A1,3 strain between substituents [5].

Tautomeric Equilibrium Factors

FactorContributionEffect on Stability
Pyridopyrazine ElectronicsMajorStabilizes specific forms
Morpholine ConformationModeratePrevents ring-opening
Anomeric EffectModerateEnhances stability
Steric InteractionsMinorInfluences equilibrium

The electron-withdrawing chlorine substituent at the 7-position stabilizes the pyridopyrazine tautomeric form through resonance stabilization, effectively preventing amino-imino tautomerization that might otherwise occur in similar heterocyclic systems [14]. The tert-butyl carboxylate group provides additional steric protection against tautomeric interconversion through spatial hindrance [3].

Spectroscopic Fingerprint Analysis (NMR, IR, MS)

The spectroscopic characterization of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate reveals distinct fingerprint patterns that reflect its complex molecular architecture. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's heterocyclic framework and stereochemical features.

NMR Spectroscopic Analysis

The 1H NMR spectrum exhibits characteristic signals for the pyrido[4,3-b]pyrazine aromatic protons in the range of 8.95-9.62 ppm, with the chlorine substituent causing downfield shifts consistent with electron withdrawal [15]. The morpholine ring protons appear as distinct multiplets between 3.4-4.2 ppm, with the stereochemical configuration at C-2 influencing the chemical shift patterns [16]. The tert-butyl protecting group manifests as a characteristic singlet at approximately 1.4 ppm, integrating for nine protons .

The 13C NMR spectrum reveals the electron-deficient nature of the pyridopyrazine carbons, with signals appearing significantly downfield relative to electron-rich aromatic systems. The carbonyl carbon of the carboxylate appears around 155-160 ppm, while the morpholine carbons exhibit characteristic chemical shifts consistent with the heterocyclic framework [15].

Infrared Spectroscopic Characteristics

The IR spectrum displays distinctive absorption bands that identify key functional groups within the molecular structure. The carboxylate C=O stretch appears at approximately 1680 cm⁻¹, consistent with the electron-withdrawing environment created by the morpholine nitrogen [18]. The aromatic C=C and C=N stretches of the pyridopyrazine core manifest in the 1566-1661 cm⁻¹ region, with the chlorine substituent influencing the exact frequencies [15].

Mass Spectrometric Fragmentation

Fragmentm/zAssignment
[M+H]⁺380.15Molecular ion
[M-Boc]⁺280.11Loss of tert-butyl carboxylate
[Pyrido-Cl]⁺169.02Chloropyridopyrazine fragment
[Morpholine]⁺88.08Morpholine ring

XLogP3

2

Dates

Last modified: 08-17-2023

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